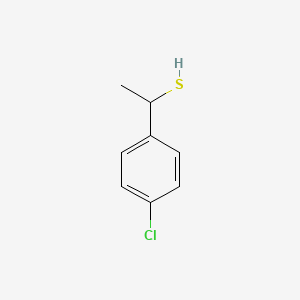

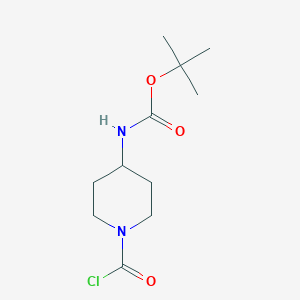

![molecular formula C15H16N6O4S B2529153 N-(3,4-二甲氧基苯基)-2-[(7-羟基-6-甲基[1,2,4]三唑并[4,3-b][1,2,4]三嗪-3-基)硫代]乙酰胺 CAS No. 898488-64-7](/img/structure/B2529153.png)

N-(3,4-二甲氧基苯基)-2-[(7-羟基-6-甲基[1,2,4]三唑并[4,3-b][1,2,4]三嗪-3-基)硫代]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(3,4-dimethoxyphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide is a novel molecule that appears to be related to a class of triazolo-triazine derivatives. These derivatives are of significant interest due to their potential biological activities, which include antiviral, anticancer, and antimicrobial properties.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide have been synthesized and structurally confirmed using techniques such as 1H NMR, IR, and elemental analysis . Similarly, N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines have been synthesized from phthalic anhydride through Suzuki Coupling, yielding good product percentages . These methods could potentially be adapted for the synthesis of N-(3,4-dimethoxyphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide.

Molecular Structure Analysis

The molecular structure of triazolo-triazine derivatives is characterized by the presence of triazole and triazine rings, which are heterocyclic structures containing nitrogen atoms. These rings are often substituted with various functional groups that can influence the molecule's biological activity. The specific structure of N-(3,4-dimethoxyphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide would likely include these characteristic rings with additional substituents that may confer unique properties.

Chemical Reactions Analysis

The chemical reactivity of triazolo-triazine derivatives can be influenced by the substituents on the triazole and triazine rings. For example, the presence of a sulfanyl acetamide group could potentially participate in various chemical reactions, such as nucleophilic substitution or addition reactions. The methoxy and hydroxy groups may also play a role in the molecule's reactivity, possibly through interactions with biological targets or through metabolic transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(3,4-dimethoxyphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide are not detailed in the provided papers, related compounds have been evaluated for their cytotoxicity and biological activity. For instance, the cytotoxicity of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives was assessed in HEK-293 and GMK cells, and some derivatives showed potential in reducing viral replication . Additionally, the anticancer and antimicrobial activities of N-aryl substituted phenyl acetamide analogs were evaluated, with some compounds exhibiting significant inhibition activity against the HCT 116 cancer cell line and various microbes . These studies suggest that the physical and chemical properties of N-(3,4-dimethoxyphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide could be conducive to biological activity.

科学研究应用

合成和化学性质

已经合成了多种与该化合物相关的类似物,展示了多种化学反应性和性质。这些化合物通常通过铃木偶联等方法合成,并在不同条件下评估其化学稳定性和反应性。例如,Kumar 等人(2019 年)探索了通过铃木偶联合成新的 3-甲基-[1,2,4]三唑并[3,4-a]酞嗪类似物,突出了此类化合物在进一步药物和化学研究中的化学多功能性和潜在用途(Kumar 等人,2019 年)。

抗癌和抗菌活性

多项研究调查了这些化合物的生物活性,重点关注抗癌和抗菌作用。合成的化合物对各种癌细胞系表现出抑制活性,并显示出作为抗菌剂的潜力。例如,Kumar 等人(2019 年)的研究还评估了合成化合物的抗癌和抗菌活性,表明它们具有很有前景的治疗应用(Kumar 等人,2019 年)。

除草剂活性

研究还探讨了这些化合物在农业中的用途,特别是它们的除草剂活性。结构类似于 N-(3,4-二甲氧基苯基)-2-[(7-羟基-6-甲基[1,2,4]三唑并[4,3-b][1,2,4]三嗪-3-基)硫代]乙酰胺的化合物已显示出控制杂草生长的有效性,为新型除草剂的开发提供了潜在途径。莫兰(2003 年)讨论了取代的 N-芳基[1,2,4]三唑并[1,5-a]吡啶-2-磺酰胺化合物的除草剂活性,表明它们在低施用率下具有广谱功效(莫兰,2003 年)。

抗氧化能力

已经合成了某些衍生物以评估其抗氧化能力。例如,Shakir 等人(2017 年)合成了带有 2,6-二甲氧基-4-(甲氧基甲基)苯酚部分的新衍生物,并评估了它们的抗氧化能力,与标准抗氧化剂相比显示出显着的潜力(Shakir 等人,2017 年)。

属性

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[(6-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O4S/c1-8-13(23)17-14-18-19-15(21(14)20-8)26-7-12(22)16-9-4-5-10(24-2)11(6-9)25-3/h4-6H,7H2,1-3H3,(H,16,22)(H,17,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWIETIFSWOENY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)OC)OC)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-Fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2529071.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2529072.png)

![(E)-2-(4-Chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2529077.png)

![[1,1'-Biphenyl]-2,2'-diyldiboronic acid](/img/structure/B2529079.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529080.png)

![1-Prop-2-enoyl-N-[(1R)-1-thiophen-2-ylethyl]piperidine-4-carboxamide](/img/structure/B2529085.png)

![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2529091.png)